Bergapten

Catalog No.
S520998
CAS No.
484-20-8
M.F
C12H8O4
M. Wt
216.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergapten

CAS Number

484-20-8

Product Name

Bergapten

IUPAC Name

4-Methoxyfuro[3,2-g]chromen-7-one

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3

InChI Key

BGEBZHIAGXMEMV-UHFFFAOYSA-N

SMILES

O=C1C=CC2=C(OC)C3=C(OC=C3)C=C2O1

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
In water, 5 ug/mL
Practically insoluble in boiling water
Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60

Synonyms

5 Methoxy Psoralen, 5 Methoxypsoralen, 5-Methoxy Psoralen, 5-methoxypsoralen, bergapten, Pentaderm

Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Description

The exact mass of the compound Bergapten is 216.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)in water, 5 ug/mlpractically insoluble in boiling waterslightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bergapten, also known as 5-methoxypsoralen, is a naturally occurring organic compound found in various plants []. It belongs to the class of furanocoumarins, specifically the linear furanocoumarins, due to its linear chemical structure []. Bergapten is particularly abundant in the Rutaceae family, which includes citrus fruits like bergamot orange, grapefruit, and limes []. It is also present in plants from the Apiaceae family, such as parsley, celery, and certain species of Heracleum []. Bergapten has gained interest in scientific research due to its potential biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties [].


Molecular Structure Analysis

Bergapten possesses a unique tricyclic structure consisting of a furan ring fused to a benzopyran ring system []. The key features of its structure include:

  • A methoxy group (OCH3) attached at the fifth position of the molecule []. This functional group is believed to contribute to its biological activity.
  • A conjugated double bond system present within the molecule, which allows it to absorb ultraviolet (UV) light []. This property is crucial for its photosensitizing effects [].

Chemical Reactions Analysis

While the complete biosynthesis of bergapten in plants is not fully elucidated, it is believed to be derived from the amino acid phenylalanine through a series of enzymatic reactions.

The photochemical reactions of bergapten are of particular interest. When exposed to UV light, bergapten can react with DNA molecules in skin cells, forming covalent bonds and causing DNA damage []. This reaction is the basis for its photosensitizing properties, which can lead to phytophotodermatitis, a form of skin inflammation [].

The specific chemical equation for the reaction between bergapten and DNA is complex, but it involves the formation of a cycloaddition product between the furan ring of bergapten and pyrimidine bases in DNA upon UV irradiation.


Physical And Chemical Properties Analysis

  • Molecular Formula: C12H8O4 []
  • Molecular Weight: 216.19 g/mol []
  • Melting Point: 186-188 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []

Bergapten's anti-tumor activity might be linked to its ability to induce DNA damage in cancer cells []. However, further research is needed to fully understand these mechanisms.

The photosensitizing effect of bergapten is well established. Upon UV light exposure, bergapten reacts with skin cells, leading to the formation of reactive oxygen species (ROS) and DNA damage. This triggers inflammatory responses and can cause skin irritation and blistering [].

Bergapten is considered a photosensitizer and can cause skin irritation, redness, and blistering when exposed to sunlight after contact []. Citrus fruits containing bergapten, particularly grapefruit juice, can interact with certain medications and increase their sun-sensitizing effects.

Psoriasis Treatment

Bergapten's ability to increase skin sensitivity to ultraviolet (UV) light has led to its investigation for treating psoriasis, a chronic autoimmune skin condition. In combination with UVA light therapy (PUVA), bergapten can improve the effectiveness of treatment in some patients. However, due to bergapten's phototoxicity (increased risk of sunburn), it's not widely used in modern PUVA therapy. Research is ongoing to develop safer alternatives ().

Vitiligo Research

Vitiligo is a skin condition characterized by loss of pigment-producing cells (melanocytes). Bergapten, along with UVA light therapy, has been explored as a potential treatment for vitiligo. The theory is that bergapten can stimulate melanocyte growth when exposed to UVA light. However, similar to psoriasis treatment, safety concerns regarding bergapten's photosensitivity limit its clinical application. Research continues to investigate its role alongside safer photosensitizers for vitiligo treatment ().

Studying Cell Death Pathways

Bergapten's ability to induce cell death in certain cell lines makes it a valuable tool for researchers studying apoptosis (programmed cell death). By observing how bergapten interacts with cells, scientists can gain insights into the mechanisms of cell death pathways. This knowledge can be crucial for developing new drugs that target specific diseases associated with abnormal cell death ().

Fungal Disease Research

Some studies suggest that bergapten possesses antifungal properties. Researchers are investigating its potential use against various fungal pathogens. While bergapten alone might not be a viable antifungal treatment, it could serve as a lead compound for developing more potent and specific antifungal drugs ().

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992)
Solid

Color/Form

Needles from alcohol

XLogP3

2.3

Exact Mass

216.0423

LogP

1.93 (LogP)
log Kow = 2.0

Appearance

Solid powder

Melting Point

370 °F (sublimes) (NTP, 1992)
188.0 °C
188 °C (sublimes)
188°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4FVK84C92X

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (42.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (56.52%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340 (56.52%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (62.32%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 5-Methoxypsoralen, also known as bergapten, is a solid that forms needles when crystallized. It has low solubility in water. 5-Methoxypsoralen is found in some plants and essential oils from plants, especially natural oil from the rind of the bergamot orange. USE: 5-Methoxypsoralen is used in some tanning products and may be used as a medical treatment for skin conditions such as psoriasis. Bergamot oil, which contains 5-methoxypsoralen, is an additive in some perfumes, fragrances, and food products. EXPOSURE: Workers who use 5-methoxypsoralen may have direct skin contact, especially workers involved in the extraction of 5-methoxypsoralen from bergamot oil and its preparation into foods and consumer goods. The general population will be exposed when taking certain oral medications for skin conditions or by skin contact with some suntanning products containing 5-methyoxypsoralen. The general population may also be exposed by skin contact with products containing 5-methyoxypsoralen or by consumption of food and beverages containing 5-methoxypsoralen. If 5-methoxypsoralen is released to the environment, it is expected to move through soil. It will not move into air from moist soil and water surfaces but will be broken down by sunlight. 5-Methoxypsoralen released to air will be in or on particles that eventually fall to the ground. 5-Methoxypsoralen will be broken down in air by. 5-Methoxypsoralen is not expected to build up in fish. RISK: Essential oils and natural extractives from Bergamot (bergamot orange) are listed as a Generally Regarded As Safe (GRAS) food additives when used as indicated and are considered to present a low risk of toxicity in humans when used according to the regulations. Skin irritation and darkening of the skin (increased pigmentation) have been reported in some people exposed to 5-methoxypsoralen, especially with sun exposure. Nausea, vomiting, headaches, anxiety, sleeplessness, and liver toxicity have been reported as side effects following oral medical treatment with psoralens. Severe allergic reactions have been reported in some people. Skin tumors were not increased in a small group of workers in the bergamot oil industry, compared to a small group of unexposed people that lived nearby. Skin and eye lesions, liver damage, changes in the blood, behavioral changes, and decreased body weight were observed in laboratory animals following repeated oral exposure to high oral doses of 5-methoxypsoralen. Decreased thyroid function and damage to the thyroid and adrenal glands were observed at very high oral doses. Damage to sperm cells and decreased male fertility were observed in laboratory animals following repeated exposure to high oral doses. Decreased birth rates were also reported in female laboratory animals exposed to dietary 5-methoxypsoralen. An increase in unspecified fetal abnormalities was observed in some laboratory animals exposed to high oral doses of 5-methoxypsoralen during pregnancy. Tumors were induced in laboratory animals following repeated skin exposure to 5-methoxypsoralen together with "sunlight" (ultraviolet-A radiation or solar-simulated radiation). Data on the potential for 5-methoxypsoralen to cause cancer in animals not exposed to radiation are not available. The International Agency for Research on Cancer determined that 5-methoxypsoralen is probably carcinogenic to humans. This is based on inadequate evidence of carcinogenicity in humans, inadequate evidence of carcinogenicity in animals in the absence of ultraviolet-A radiation, but sufficient evidence of carcinogenicity in animals in the presence of ultraviolet-A radiation or solar-simulated radiation. The potential for 5-methoxypsoralen to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ BACKGROUND: Psoralen plus ultraviolet (UV) A (PUVA) is the standard treatment for early stage mycosis fungoides (MF). When 8-methoxypsoralen (8-MOP) is used in PUVA therapy, it often produces intolerance reactions such as nausea, vomiting and headache. OBJECTIVES: To investigate whether 5-methoxypsoralen (5-MOP) is a safe and effective alternative to 8-MOP in PUVA therapy for MF. METHODS: A retrospective database search and chart review was done to identify patients with MF who received PUVA with either 5-MOP or 8-MOP as initial monotherapy at our institution. Between 1990 and 2004, 14 patients [seven men and seven women; mean age 70 years, range 51-82; National Cancer Institute disease stages IA (n = 6) and IB (n = 8)] received 5-MOP, and 24 patients [21 men and three women; mean age 58 years, range 28-89; disease stages IA (n = 11), IB (n = 12) and IIB (n = 1)] received 8-MOP. RESULTS: Twelve of 14 patients (86%) in the 5-MOP group and 22 of 24 (92%) in the 8-MOP group had a complete response to PUVA. These two subgroups of complete responders did not differ significantly in terms of PUVA therapy duration, number of treatments or cumulative UVA dose. They also did not differ significantly in terms of relapse-free rate [8% (one of 12) vs. 23% (five of 22)] or time to relapse [17 months (range 4-31) vs. 14 months (range 4-33)]. Moreover, PUVA maintenance therapy with either 5-MOP or 8-MOP in a subset of patients [26% (nine of 34)] did not affect long-term relapse-free status either. CONCLUSIONS: 5-MOP and 8-MOP have comparable therapeutic efficacy when used in PUVA therapy for MF.
5-Methoxypsoralen, in combination with UVA, is commonly used as a photochemotherapeutic agent for the treatment of psoriasis ... .
BACKGROUND: After oral intake, 5-methoxypsoralen (5-MOP) is as effective as 8-MOP for PUVA therapy for psoriasis, with a lower incidence of acute cutaneous side effects. OBJECTIVE: We compared bath-water delivery of 5-MOP and 8-MOP for photochemotherapy of psoriasis. METHODS: Twenty-two patients underwent phototesting with 0.0003% 5-MOP or 8-MOP aqueous solutions. Twelve patients with palmar psoriasis were studied with a side-to-side comparison, and 10 patients with recurrent plaque-type psoriasis were treated with one therapy or the other. RESULTS: Minimal phototoxic dose (MPD) values were 2.8 +/- 1.2 J/sq cm with 8-MOP and 2.0 +/- 1.2 J/sq cm with 5-MOP (p < 0.01). Both therapies cleared palmar lesions but 8-MOP required more UVA irradiation (46.3 +/- 21.0 J/sq cm vs 30.2 +/- 21.5 J/sq cm; p < 0.01) and more exposures (21.0 +/- 6.0 vs 17.0 +/- 5.0; p = 0.02). Bath-5-MOP-UVA was also more effective in the treatment of plaque-type psoriasis (cumulative UVA doses, 56.8 +/- 39.2 vs 59.1 +/- 27.9 J/sq cm; number of exposures, 20.0 +/- 5.7 vs 21.6 +/- 4.7), but these differences were not significant (p = NS). Patients developed an intense tan significantly earlier with 5-MOP than with 8-MOP (3.5 +/- 0.5 weeks vs 4.4 +/- 0.5 weeks; p < 0.01). CONCLUSION: Bath-5-MOP-UVA was more phototoxic than bath-8-MOP-UVA. It was more effective in the treatment of palmar psoriasis, whereas its greater pigmentogenic activity appeared to have an adverse effect on therapeutic effectiveness in the treatment of plaque-type psoriasis.
5-Methoxypsoralen, a naturally occurring linear furocoumarin, has been successfully used in combination with ultraviolet (UV) A irradiation [psoralen plus UV (PUVA)] to manage psoriasis and vitiligo. In patients and volunteers, PUVA 5-methoxypsoralen causes a dose-related increase in cutaneous photosensitivity. However, mean minimum phototoxic doses (MPD) were 30 to 50% greater with 5-methoxypsoralen than with 8-methoxypsoralen within individuals; this suggests lower photoactivity with 5-methoxypsoralen. In comparative clinical trials of parallel design, psoriasis clearance rates of > 90% or > 97% were observed in similar numbers of patients (60 to 77%) receiving oral PUVA 5-methoxypsoralen (typically 1.2 mg/kg) or oral PUVA 8-methoxypsoralen (0.6 mg/kg) treatment. Generally, 5-methoxypsoralen recipients required a greater total UVA exposure than 8-methoxypsoralen recipients to achieve end-point. However, study end-point was achieved sooner with oral or topical PUVA 5-methoxypsoralen in a small number of patients with psoriasis who received both treatments simultaneously and contralaterally. Up to 56% of patients with vitiligo achieved > 75% repigmentation with 5-methoxypsoralen (oral or topical) combined with UV irradiation (lamp or sun); the face and trunk were the most responsive areas. Lack of response to PUVA 5-methoxypsoralen treatment was observed in up to 16% of patients with psoriasis and, in 1 trial, in 22% of those with vitiligo. Lesion spreading during treatment of vitiligo was also observed in 7 (19%) patients in 1 study. The incidence and severity of adverse events was generally lower in PUVA 5-methoxypsoralen 1.2 mg/kg than in PUVA 8-methoxypsoralen 0.6 mg/kg recipients. Nausea and/or vomiting, pruritus and erythema were the most commonly reported adverse events in the short term; they occurred about 2 to 11 times more frequently in 8-methoxypsoralen than 5-methoxypsoralen recipients within clinical trials. Adverse hepatic events after oral administration of the drug were uncommon. Long term tolerability data for PUVA 5-methoxypsoralen are scarce; however, carcinogenicity was not reported during a 14-year observation period of 413 patients with psoriasis. CONCLUSION: Similar lesion clearance rates were observed with oral 5- or 8-methoxypsoralen plus UVA exposure in patients with vitiligo or psoriasis, although patients given 5-methoxypsoralen often required a greater total UV exposure than 8-methoxypsoralen recipients. The incidence of short term cutaneous and gastrointestinal adverse effects is markedly less with 5-methoxypsoralen than with 8-methoxypsoralen, which is an advantage, although the long term tolerability of 5-methoxypsoralen has yet to be fully established. Nevertheless, in appropriately selected patients, PUVA 5-methoxypsoralen therapy may be recommended as an alternative first-line systemic treatment option for the management of vitiligo or psoriasis.

MeSH Pharmacological Classification

Photosensitizing Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BA - Psoralens for systemic use
D05BA03 - Bergapten

Vapor Pressure

7.5X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer.

Other CAS

484-20-8

Wikipedia

Bergapten

Drug Warnings

5-Methoxypsoralen has been reported to be the single active agent in berloque dermatitis, causing patchy hyperpigmentation of the face and neck ... .

Biological Half Life

Micronized bergapten in capsules was absorbed slowly by volunteers (time to max serum concn 3.2 hr; elim half-time about 1 hr).
When injected iv into rabbits, elim half-time 1-2 min (alpha-phase) & 15 min (beta-phase).

Methods of Manufacturing

... Isolated from oil of bergamot from Citrus bergamia Risso, Aaurantiodiae .. . Isolation from Fagara xanthoxyloides Lam., Rutaceae.
5-Methoxypsoralen was first synthesized in 1937 ... by the condensation of 3,4,6-triacetoxycoumaran with ethyl sodium formyl acetate and methylation of the resulting product. Other synthetic routes have been described which use 6-formyl-7-hydroxy-5-methoxycoumarin-7-O-acetic acid, ... the methyl ester of 2,6-dioxy-4-methoxybenzoic acid ... and 5-allyloxy-7-hydroxycoumarin ... as precursors.

General Manufacturing Information

Psoralens are natural furocoumarins well-known for their photosensitizing potential. Porphyrins, including hematoporphyrin derivatives (HPD), are also potent photosensitizers. ... Psoralens ... have an action spectrum in the UV-A range. /Psoralens/
Natural bergamont oil typically contains 3000-3600 ug/g 5-methoxypsoralen. Nearly all bergamot oil sold in the USA for use in consumer products has been steam-distilled, which reportedly removed 5-methoxypsoralen and any other furocoumarins.
Concentrations of 5-methoxypsoralen in perfumes have been reported to range from 0-100 ug/mL ... while sunscreen preparations with bergamot oil contain 10-50 ug/mL 5-methoxypsoralen.

Analytic Laboratory Methods

Methods for the analysis of 5-methoxypsoralen:[Table#4617]
Bioassay using microorganisms have also been used, on the basis of the light-induced phytotoxicity of 5-methoxypsoralen toward several species in vitro. These assays involve growing Candida albicans, Penicillium expansum or a DNA repair-deficient strain of Escherichia coli on agar plates to confluence and spotting furocoumarin solutions onto the plates. The plates are irradiate with UVA light, and the presence and size of the clear (killed zones) surrounding the sample are measured. The sensitivity of such bioassays is in the ng to ug range, depending on the microorganisms used as the detector species.
Reverse phase liquid chromatographic method was used to analyze bergapten in suntan products. Detection levels of 1 ppm was possible. All of the formulations examined contained phototoxic doses.

Clinical Laboratory Methods

A sensitive LC-MS/MS method was developed for the determination of bergapten in dog plasma. The chromatographic separation was carried out on a Hypersil ODS column with a mobile phase consisting of methanol-water. The plasma sample was precipitated with methanol and prepare for injecting onto the LC-MS/MS system. The detection was performed on a triple quadrupole tandem mass spectrometer by MRM via electro spray ionization source. The standard curve for bergapten was linear over the concentration range of 0.5-500 ng/mL with a lower limit of quantification of 0.5 ng/mL. The inter-day and intra-day precision (R.S.D.%) for bergapten varied between 3.4 and 11.5. The corresponding inter-day and intra-day accuracy (Bias%) ranged between -3.8 and 6.9. For the pharmacokinetic analysis of serum, the mean (SD) values obtained for the bergapten were as follows: Cmax, 228.5 (14.3) ng/mL; Tmax, 4.2 (0.4) hr; t1/2, 6.9 (2.3) h; AUC0-t hr, 2507.2 (168.5) ng x hr/mL and AUC0-8, 3 219.2 (211.4) ng x hr/mL, respectively.
A highly selective and sensitive method for simultaneous quantitation of osthole, bergapten and isopimpinellin in rat plasma and tissues was developed by liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS). After liquid-liquid extraction of samples with methyl tert-butyl ether, the analytes and dextrorphan (internal standard, IS) were separated by a Hypersil GOLD AQ C18 column with gradient elution of acetonitrile and water containing 0.5 parts per thousand formic acid. Three determinands were detected using an electrospray ionization (ESI) tandem mass spectrometry in the multiple reaction monitoring (MRM) modes with positive electrospray ionization. Calibration curves were recovered over the concentration ranges of 1-200 ng/ml, 1-500 ng/mL, 0.25-200 ng/ml for osthole, bergapten and isopimpinellin in plasma; 1-100 ng/ml, 1-500 ng/mL, 0.5-100 ng/ml for osthole, bergapten and isopimpinellin in tissues, respectively. The intra-day precision (R.S.D.) was within 13.90% and the intra-day accuracy (R.E.) was within -6.27 to 6.84% in all biological matrixes. The inter-day precision (R.S.D.) was less than 13.66% and the inter-day accuracy (R.E.) was within -10.64 to 13.04%. Then the method was successfully applied to investigate plasma pharmacokinetic study and tissue distribution of osthole, bergapten and isopimpinellin in rats after oral administration of Fructus Cnidii extraction, especially for testis/uterus tissue distribution. The results demonstrated that osthole, bergapten and isopimpinellin were absorbed and eliminated rapidly with wide distributions in rats. Distribution data of these three bioactive components in testis/uterus tissues could offer useful information for the further preclinical and clinical studies of Fructus Cnidii in the treatment of genital system disease.
Exposure of humans to 5-methoxypsoralen can be monitored by measuring concentrations of 5-methoxypsoralen in plasma using HPLC and GC, with a limit of detection of approximately 5 ng/mL.
A high performance liquid chromatography with fluorometric and ultraviolet detection described to quantify 5-methoxypsoralen (5-MOP) percutaneous absorption in humans after the application of an essential oil, as well as 5-MOP in bergamot oil and cosmetics by fluorometric and voltammetric measurement, respectively. A muBondapack C(18) analytical column (particle size 5 microm, 3.9 x 300 mm) eluted with acetonitrile-tetrahydrofuran-water (70:15:15, v/v/v) containing 0.07% trifluoroacetic acid. The quantification limits are 0.05 and 0.26 ng for 5-MOP and 5-geranoxypsoralen, respectively. For fluorometric measurement was found linear over the range 0.05-3.00 microg/ml for psoralens. Five volunteers blood samples were collected over a 2-day period were investigated before and after treatment with bergamot oil. Serum levels of 5-MOP were significantly increased from the 4 h after the application of bergamot essential oil. The hourly mean levels were significantly higher after the application of bergamot essential oil compared to baseline values.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas. Keep in a dry place. Storage class (TRGS 510): 6.1D: Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Sunscreens containing 5-methoxypsoralen (5-MOP) are being promoted commercially to incr suntanning & sun protection. The sunscreen, Sun System III (SS III) which contains 5-MOP plus 20 Joules/sq cm of UV radiation (UVA) caused erythema & delayed pigmentation in the skin. No photoxicity was seen unless the solar simulator output was filtered through water to reduce infrared radiation. This indicates that cutaneous phototoxic reactions to 5-MOP plus UVA are diminished by heat. Use of phototoxic psoralens in sunscreens is inappropriate because of the risk of incr uv-induced skin cancer.
PURPOSE: This study was designed to investigate the potential effect of bergapten on lipopolysaccharide (LPS)-mediated osteoclast formation, bone resorption and osteoclast survival in vitro. METHODS: After osteoclast precursor RAW264.7 cells were treated with bergapten (5, 20, 40 umol/L) for 72 hours in the presence of LPS (100 ng/mL), osteoclastogenesis was identified by tartrate-resistant acid phosphatase (TRAP) staining, and the number of TRAP-positive multinucleated cells [TRAP(+)MNCs] per well were counted. To investigate the effect of bergapten on osteoclastic bone resorption, RAW264.7 cells were treated with bergapten for six days in the presence of LPS, and the area of bone resorption was analyzed with Image Pro-Plus. Next, we examined apoptosis of RAW264.7 cells after bergapten incubation for 48 hours by flow cytometer using annexin V/propidium iodide (PI) double labeling. Finally, osteoclast survival was observed by Hoechst 33342 labeling and Western blotting after bergapten treatment for 24 hours. RESULTS: Data showed that bergapten (5-40 umol/L) dose-dependently inhibited LPS-induced osteoclast formation and bone resorption. Treatment with bergapten triggered apoptotic death of osteoclast precursor RAW264.7 cells in a dose-dependent manner. Furthermore, bergapten significantly reduced the survival of mature osteoclast, as demonstrated by emergence of apoptotic nuclei and activation of apoptotic protein caspase 3/9. CONCLUSIONS: These findings suggest that bergapten effectively prevents LPS-induced osteoclastogenesis, bone resorption and survival via apoptotic response of osteoclasts and their precursors. The study identifies bergapten as an inhibitor of osteoclast formation and bone resorption and provides evidence that bergapten might be beneficial as an alternative for prevention and treatment of inflammatory bone loss.
PURPOSE: Melanoma is an aggressive form of skin cancer. The aim of the study was to evaluate the influence of UVA radiation and psoralens: 5-methoxypsoralen (5-MOP) or 8-methoxypsoralen (8-MOP) on melanoma cells viability. MATERIALS AND METHODS: The amelanotic C32 and melanotic COLO829 human melanoma cell lines were exposed to increasing concentrations of psoralens (0.1-100 uM) in the presence or absence of UVA radiation. Cell viability was evaluated by the WST-1 assay. RESULTS: We demonstrated that 8-MOP, in contrast to 5-MOP, has no cytotoxic effect on both melanoma cell lines. Simultaneous exposure of cells to 8-MOP and UVA radiation caused significant cytotoxic response in C32 cells where the EC50 value was estimated to be 131.0 uM (UVA dose: 1.3 J/sq cm) and 105.3 uM (UVA dose: 2.6 J/cm2). The cytotoxicity of 5-MOP on both C32 and COLO829 cells was significantly augmented by UVA radiation - the EC50 was estimated to be 22.7 or 7.9 uM (UVA dose: 1.3 J/sq cm) and 24.2 or 7.0 uM (UVA dose: 2.6 J/sq cm), respectively. CONCLUSIONS: The demonstrated high cytotoxic response after simultaneous exposure of melanoma cells to psoralens and UVA radiation in vitro suggests the usefulness of PUVA therapy to treat melanoma in vivo.
AIM: To investigate the hepatic protective effects of 5-methoxypsoralen (5-MOP) and to learn if 5-MOP causes hepatotoxicity at protective doses. METHODS: C57BL/6J mice were administrated orally with 5-MOP at doses of 12.5, 25 and 50 mg/kg body weight respectively every morning for 4 d before given acetaminophen (APAP) subcutaneously at a dose of 500 mg/kg. The 5-MOP alone group was treated with 5-MOP orally at a dose of 50 mg/kg body weight for 4 d without APAP. Twenty-four hours after APAP administration, blood samples of mice were analyzed for serum enzyme alanine transaminase (ALT), aspartate transaminase (AST), lactate dehydrogenase (LDH) levels, and malondialdehyde (MDA), reduced glutathione (GSH) and oxidized glutathione (GSSG) of liver tissues were measured and histopathologic changes of the liver were observed. RESULTS: Compared with the vehicle control group, the serum levels (IU/L) of ALT, AST and LDH were all increased significantly in APAP group (8355 +/- 3940 vs 30 +/- 21, P < 0.05; 6482 +/- 4018 vs 146 +/- 58, P < 0.05; 24627 +/- 10975 vs 1504 +/- 410, P < 0.05). Compared with APAP group, the serum ALT levels (IU/L) (1674 +/- 1810 vs 8355 +/- 3940, P < 0.05; 54 +/- 39 vs 8355 +/- 3940, P < 0.05; 19 +/- 9 vs 8355 +/- 3940, P < 0.05), AST levels (IU/L) (729 +/- 685 vs 6482 +/- 4108, P < 0.05; 187 +/- 149 vs 6482 +/- 4108, P < 0.05; 141 +/- 12 vs 6482 +/- 4108, P < 0.05) and LDH levels (IU/L) (7220 +/- 6317 vs 24 627 +/- 10 975, P < 0.05; 1618 +/- 719 vs 24 627 +/- 10 975, P < 0.05; 1394 +/- 469 vs 24 627 +/- 10 975, P < 0.05) were all decreased drastically in the three-dosage 5-MOP pretreatment groups. Pretreatment of 5-MOP could attenuate histopathologic changes induced by APAP, including hepatocellular necrosis and infiltration of inflammatory cells, and the effect was dose-dependent. MDA levels (nmol/mg) were decreased by 5-MOP in a dose-dependent manner (0.98 +/- 0.45 vs 2.15 +/- 1.07, P > 0.05; 0.59 +/- 0.07 vs 2.15 +/- 1.07, P < 0.05; 0.47 +/- 0.06 vs 2.15 +/- 1.07, P < 0.05). The pretreatment of 5-MOP could also increase the GSH/GSSG ratio (3.834 +/- 0.340 vs 3.306 +/- 0.282, P > 0.05; 5.330 +/- 0.421 vs 3.306 +/- 0.282, P < 0.05; 6.180 +/- 0.212 vs 3.306 +/- 0.282, P < 0.05). In the group treated with 5-MOP but without APAP, the serum enzyme levels, the liver histopathologic manifestation, and the values of MDA and GSH/GSSG ratio were all normal. CONCLUSION: 5-MOP can effectively protect C57BL/6J mice from APAP-induced hepatotoxicity and possesses an antioxidative activity, and does not cause liver injury at the protective doses.
For more Interactions (Complete) data for 5-Methoxypsoralen (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Bergapten Attenuates Nitroglycerin-Induced Migraine Headaches through Inhibition of Oxidative Stress and Inflammatory Mediators

Komal Latif, Arif-Ullah Khan, Muhammad Izhar Ul Haque, Komal Naeem
PMID: 34455773   DOI: 10.1021/acschemneuro.1c00146

Abstract

The present study intended to examine the effect of bergapten and possible mechanisms involved in the treatment of migraine-associated symptoms in the rat model. Five doses of nitroglycerin (10 mg/kg) were injected intraperitoneal to induce migraine headaches in rats with a one-day break between each dose. Treatment groups received nitroglycerin followed after 1 day by bergapten (50 or 100 mg/kg), saline (10 mL/kg), or sumatriptan (50 mg/kg) once daily for 10 days. Behavioral observations were analyzed 2 h after nitroglycerin injections and 1 h 40 min after treatment. The animals were sacrificed 24 h after the last treatment dose. Samples of trigeminal nucleus caudalis (TNC) and cerebral cortex were collected and analyzed for antioxidant activity and expression of inflammatory markers by immunohistochemistry and enzyme-linked immunosorbent assay. Our findings revealed that bergapten notably decreases headache by altering mechanical allodynia, thermal allodynia, light phobicity, and the number of head-scratching incidence in rats. In the cortex and TNC regions, antioxidant factors were restored, and lipid peroxidation was significantly reduced. Furthermore, bergapten decreased the expression of inflammatory markers, such as nuclear factor kappa B (NF-Kb) and tumor necrosis factor-alpha (TNF-α), as evidenced by immunohistochemistry and ELISA. These results suggest that bergapten exhibits headache-relieving activity, possibly mediated through antioxidant and anti-inflammatory pathways.


Novel application of bergapten and quercetin with anti-bacterial, osteogenesis-potentiating, and anti-inflammation tri-effects

Jianxu Wei, Xiaomeng Zhang, Yuan Li, Xinxin Ding, Yi Zhang, Xue Jiang, Hongchang Lai, Junyu Shi
PMID: 33772282   DOI: 10.1093/abbs/gmab037

Abstract

The bacteria-mediated inflammatory conditions adversely affect the osseointegration process of endosseous implants, which can even lead to implant malfunction or failure. Local drug delivery has been designed to exert anti-inflammatory and antibacterial activities, but whether this strategy has an effect on the compromised osseointegration under inflammation has rarely been studied. The present study focused on the osteoinductive efficacy of two known phytoestrogens [bergapten (BP) and quercetin (QE)] on implant sites under multiple bacteria-infected conditions in situ. Furthermore, the gene expression profiles of rat bone mesenchymal stem cells (rBMSCs) treated with BP and QE in the presence of Porphyromonas gingivalis-derived lipopolysaccharide were identified. The results showed that both drugs, especially QE, had significant potentiating effects on promoting osteogenic differentiation of rBMSCs, resisting multiple pathogens, and reducing inflammatory activity. Meanwhile, RNA sequencing analysis highlighted the enriched gene ontology terms and the differentially expressed genes (Vps25, Il1r2, Csf3, Efemp1, and Ccl20) that might play essential roles in regulating the above tri-effects, which provided the basis for the drug delivery system to be used as a novel therapeutic strategy for integrating peri-implant health. Overall, our study confirmed that QE appeared to outperform BP in osteogenesis and bacterial killing but not in anti-inflammation. Moreover, both drugs possess favorable tri-effects and can serve as the pivotal agents for the drug delivery system to boost osseointegration at inflammatory implant sites.


[Effects of bergapten on damages of osteocytes MLO-Y4 induced by TCP wear particles and its mechanism]

Zi-Jian Yang, Jun-Yao Huang, Ye-Fei Gao, Jun-Yao Huang, Wen-Ji Huang, Jun-Yao Huang, Shi-Lei Xu, Jun-Yao Huang, Jing-Jing Jin, Jun-Yao Huang, Ye-Dong Wan, Jun-Yao Huang, Ming Yan, Jun-Yao Huang, Hong-Jiao Mao, Jun-Yao Huang, Yun Zhang, Jun-Yao Huang
PMID: 32239867   DOI: 10.12047/j.cjap.5845.2019.124

Abstract

To study the effects of bergapten (BP) on damages of osteocytes MLO-Y4 induced by tricalcium phosphate (TCP) wear particles and its mechanism. ;Methods: MLO-Y4 cells were treated with TCP wear particles for 48 h to establish the model of osteocytes injuries in vitro. The MLO-Y4 cells were divided into the following five groups: control group, TCP wear particles treated (0.1 mg/ml) group, bergapten (1, 5 and 20 μmol/L) treated groups. MTT assay and Calcein-AM staining were used to determine the viability of MLO-Y4 cells; Hoechst 33342 staining and the flow cytometry were applied to detect the apoptosis of MLO-Y4; real-time PCR was performed to examine the mRNA levels of dentin matrix protein1 (DMP-1), sclerostin (SOST) and fibroblast growth factor23 (FGF23); Western blot was performed to examine protein expressions of glucose-regulated protein 78 (GRP78), protein kinase R-like ER kinase (PERK) phospho-PERK (p-PERK), eukaryotic initiation factor 2α (eIF2α), phospho-eIF2α (p-eIF2α), activating transcription factor 4 (AFT4), C/EBP homologous protein (CHOP) and caspase-3 in MLO-Y4 cells. ;Results: Compared with control group, the MLO-Y4 viability and DMP-1 mRNA level in TCP group were decreased significantly (P<0.05), while the percentage of apoptosis and mRNA levels of SOST and FGF23 were obviously increased (P<0.05), and protein expressions of GRP78, AFT4, CHOP, p-PERK/PERK and p-eIF2α/eIF2α were up-regulated significantly in MLO-Y4 cells (P<0.05). Compared with TCP group, the damages of MLO-Y4 and cell apoptosis in bergapten treated groups were decrease obviously (P<0.05), the expressions of GRP78, AFT4, CHOP, p-PERK/PERK and p-eIF2α/eIF2α were down-regulated remarkably (P<0.05). ;Conclusion: Bergapten can inhibit osteocytes damages induced by TCP wear particles, which may be related to reducing ER stress and PERK pathway activation.


Compatibility analysis of bergapten with different pharmaceutical excipients used in nanostructured lipid carriers

Shumaila Arshad, Maqsoodur Rehman, Juwairiya Zulfiqar, Saima Najam, Mulazim Hussain Asim, Farah Abid
PMID: 32024628   DOI:

Abstract

In pharmaceuticals sciences, Fourier-transform infrared spectroscopy (FTIR) is a very useful technique to measure the compatibility and interaction between ingredients, therefore in the current study, compatibility of bergapten with different excipients was analyzed via FTIR. Nanostructured lipid carriers (NLCs) are the second generation of lipid nanocarriers and very useful for the drug delivery systems. Nanoparticles (NPs) were prepared by a nanotemplate engineering technique and scanning of pure drug, individual ingredients and, physical mixtures of different ingredients was carried out. The characteristic peak of the carboxylic groups of bergapten is shifted from 3088.1 cm-1 to 3399.3 cm
due to formulation development and it confirmed that it was properly incorporated into the formulation. Other peaks of the drug were also present in formulation with minor shortening/broadening of peaks. The resulted peaks of IR spectra depicted that the ingredients used in the formulation had no considerable interaction and were found compatible with each other.


Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii

Frederico Severino Martins, Sherwin K B Sy, Maria José Vieira Fonseca, Osvaldo de Freitas
PMID: 31968379   DOI: 10.1055/a-1087-8374

Abstract

The treatment of vitiligo includes the combination of psoralens and ultraviolet type A exposure. Psoralens belong to a group of natural furanocoumarins that cause the skin to become sensitive temporarily to ultraviolet type A. The aim of this study was to develop a physiologically based pharmacokinetic model of 5-MOP from
to support psoralen and ultraviolet type A therapy. A study of rats was used to establish and validate rat tissue distribution. The same chemical-specific parameters used in the rat model were also employed in the human model to project human pharmacokinetics. The highest exposures in the rats were in the brain and skin. Following a single dose of 1.2 mg/kg 5-MOP in humans, the model predicted a maximum concentration of 20 ng/mL and an area under the curve of 125 ng.h/mL, matching clinical results. The half-maximum melanogenesis concentrations in B16F10 cells were 29.5, 18.5, 11.5, and 6.5 ng/mL for synthetic 5-MOP, synthetic 5-MOP with ultraviolet type A,
alone, and
plus ultraviolet type A, respectively. Physiologically based pharmacokinetic model prediction in humans supported a once-every-two-day regimen for optimal melanin production. This type of framework can be applied to support strategies for dose selection and to investigate the impact of drugs on melanocyte recovery.


Safety Assessment of Citrus-Derived Peel Oils as Used in Cosmetics

Christina L Burnett, Monice M Fiume, Wilma F Bergfeld, Donald V Belsito, Ronald A Hill, Curtis D Klaassen, Daniel C Liebler, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, Lillian J Gill, Bart Heldreth
PMID: 31522650   DOI: 10.1177/1091581819862504

Abstract

The Cosmetic Ingredient Review Expert Panel assessed the safety of 14 citrus-derived peel oil ingredients and concluded that these ingredients are safe for use in cosmetic products when finished products, excluding rinse-off products, do not contain more than 0.0015% (15 ppm) 5-methoxypsoralen, and when formulated to be nonsensitizing and nonirritating. The citrus-derived peel oil ingredients are most frequently reported to function in cosmetics as fragrances and/or skin conditioning agents. The Panel reviewed the available animal and clinical data to determine the safety of these ingredients. Because final product formulations may contain multiple botanicals, each containing the same constituents of concern, formulators are advised to be aware of these constituents and to avoid reaching levels that may be hazardous to consumers. Industry should use good manufacturing practices to limit impurities that could be present in botanical ingredients.


Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line

B Maciel, P Moreira, H Carmo, M Gonçalo, J M Sousa Lobo, I F Almeida
PMID: 31381965   DOI: 10.1016/j.tiv.2019.104618

Abstract

To assess photoxicity, several in vitro methods using different cellular models have been developed for preclinical testing. Over prediction of the in vivo photosafety hazard has been however appointed. Herein, we describe the implementation and validation of an in vitro methodology for phototoxicity evaluation based on the 3T3 neutral red uptake phototoxicity test using the HaCaT human keratinocyte cell line, and UVA/UVB radiation. Known positive (5-methoxypsoralen, chlorpromazine, and quinine) and negative (acetyl salicylic acid, hexachlorophene, and sodium lauryl sulphate) controls were tested together with a set of chemical currently used in cosmetic/pharmaceutical formulations. Apart from the advantage of using a cell line of human origin, these cells were generally more resistant to the cytotoxic effects of the test substances relative to the 3T3 mouse fibroblasts when exposed to an UVA irradiation dose of 1.7 mW/cm
. Therefore, this HaCaT NRU assay provides a more realistic experimental model that overcomes the over/high sensitivity frequently noted with the 3T3 NRU assay and that is more consistent with the human in vivo situation. Using a more representative method can prevent time-consuming and expensive in vivo testing in both animal models and humans that can significantly delay the clinical development of new chemicals.


Bergapten Ameliorates Vincristine-Induced Peripheral Neuropathy by Inhibition of Inflammatory Cytokines and NFκB Signaling

Gurjit Singh, Amritpal Singh, Palwinder Singh, Rajbir Bhatti
PMID: 31064179   DOI: 10.1021/acschemneuro.9b00206

Abstract

Bergapten, a furanocoumarin derivative found in a variety of medicinal plants, is documented to possess anti-inflammatory activity. However, whether bergapten is useful in alleviating the symptoms as well as the progress of peripheral neuropathy is not yet studied. The current investigation has been designed to explore the effect of bergapten on vincristine-induced neuropathic pain. Rats were grouped as normal, neuropathic control (vincristine), gabapentin, and bergapten treated groups with five animals in each group. Vincristine (100 μg/kg, i.p.) was administered for 10 days with 2 days break. Gabapentin (60 mg/kg, i.p.) and bergapten (10 mg/kg i.p.) treatments were given once daily for 14 days. The animals were assessed for hyperalgesia and allodynia. After 14 days, animals were sacrificed to detect plasma pro-inflammatory cytokines (TNF α, IL-1β), spinal cord, and sciatic nerve oxidative stress and expression of iNOS, COX-2, and NFkB in the spinal cord. There was a marked reduction in pain behaviors in the bergapten group as compared to the vincristine group. Bergapten also attenuated pro-inflammatory cytokines (TNFα and IL-1β), oxidative stress, and expression of NFkB, COX-2, and iNOS. Overall the current study concludes that bergapten could serve as a potential lead to drug development for the treatment of neuropathic pain.


Bergapten alleviates osteoarthritis by regulating the ANP32A/ATM signaling pathway

Yi He, Zeng Zisan, Zhenhui Lu, Li Zheng, Jinmin Zhao
PMID: 31037830   DOI: 10.1002/2211-5463.12648

Abstract

Osteoarthritis (OA) is a chronic degenerative disease that commonly affects the elderly. Current drug therapies for treating OA may cause adverse side effects, and so there remains a need to develop alternative treatments. Bergapten (BG) is a coumarin phytohormone that is widely found in fruits and has antioxidative and anti-inflammatory effects. Here, we tested the hypothesis that BG may restrict the progression of OA by examining its effect on OA chondrocytes. We observed that BG significantly ameliorated interleukin (IL)-1β-induced expression of inflammatory cytokines and mediators, including interleukin 1 (Il-1), interleukin 6 (Il-6), tumor necrosis factor α (Tnf-α), cyclooxygenase 2 (Cox-2) and matrix metalloproteinase 13 (Mmp-13), maintained chondrocyte phenotype, and promoted the secretion of cartilage-specific extracellular matrix. We provide evidence that BG exerts its anti-inflammatory effect by activating the ANP32A/ATM signaling pathway, which was recently verified to be associated with OA. In conclusion, these findings indicate that BG may be a potential candidate for treatment of OA.


Bergapten inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines

Gurjit Singh, Anudeep Kaur, Jashanpreet Kaur, Manpreet S Bhatti, Palwinder Singh, Rajbir Bhatti
PMID: 30953227   DOI: 10.1007/s10787-019-00585-6

Abstract

In continuation with our previous studies on osthole, bergapten, a closely related furanocoumarin was investigated for its ameliorative effect on chemically induced neurogenic and inflammatory hyperalgesia and inflammation in mice. Chemical hyperalgesia and inflammation was induced by administration of formalin (intraplantar), acetic acid (intraperitoneal) and carrageenan (intraplantar) to different groups of animals. Pain responses were quantified and median effective dose (ED
) of bergapten was calculated. Lipopolysaccharide challenge was administered to study inflammatory cytokines which were analyzed in plasma using ELISA. The expression of poly ADP-ribose polymerase (PARP), cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) was quantified by immnofluorescence staining. Bergapten was found to ameliorate both neurogenic and inflammatory hyperalgesia precipitated by formalin, acetic acid induced writhing and carrageenan induced paw inflammation with ED
dose of 2.96 mg/kg. Bergapten also significantly decreased the levels of TNF-α and IL-6 and the expression of PARP, COX-2 and iNOS in the spine. It is concluded that bergapten is an interesting molecule with significant analgesic and anti-inflammatory activity emanating through the modulation of multiple pain mediating pathways.


Explore Compound Types